Bilirubin Bilirubin Bilirubin IXalpha is a member of the class of biladienes that is a linear tetrapyrrole with the dipyrrole units being of both exovinyl and endovinyl type. A product of heme degradation, it is produced in the reticuloendothelial system by the reduction of biliverdin and transported to the liver as a complex with serum albumin. It has a role as an antioxidant, a human metabolite and a mouse metabolite. It is a member of biladienes and a dicarboxylic acid. It contains a 24G7 epitope. It is a conjugate acid of a bilirubin(2-).
Bilirubin is a natural product found in Punica granatum, Homo sapiens, and other organisms with data available.
Bilirubin is a dark orange, yellow pigment that is the product of the breakdown of iron in the blood; it is conjugated in the liver and excreted in the bile.
Bilirubin is a bile pigment that is a degradation product of heme. In particular, bilirubin is a yellow breakdown product of normal heme catabolism. Its levels are elevated in certain diseases and it is responsible for the yellow color of bruises. Bilirubin is an excretion product, and the body does not control levels. Bilirubin levels reflect the balance between production and excretion. Thus, there is no normal level of bilirubin. Bilirubin consists of an open chain of four pyrroles (tetrapyrrole); by contrast, the heme molecule is a closed ring of four pyrroles, called porphyrin.
A bile pigment that is a degradation product of HEME.
Brand Name: Vulcanchem
CAS No.: 635-65-4
VCID: VC21329199
InChI: InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13-,27-14-
SMILES:
Molecular Formula: C33H36N4O6
Molecular Weight: 584.7 g/mol

Bilirubin

CAS No.: 635-65-4

Cat. No.: VC21329199

Molecular Formula: C33H36N4O6

Molecular Weight: 584.7 g/mol

* For research use only. Not for human or veterinary use.

Bilirubin - 635-65-4

CAS No. 635-65-4
Molecular Formula C33H36N4O6
Molecular Weight 584.7 g/mol
IUPAC Name 3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid
Standard InChI InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13-,27-14-
Standard InChI Key BPYKTIZUTYGOLE-IFADSCNNSA-N
Isomeric SMILES CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/C=C\4/C(=C(C(=O)N4)C=C)C
Canonical SMILES CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C

Chemical Structure and Properties

Bilirubin consists of an open-chain tetrapyrrole formed through the oxidative cleavage of porphyrin in heme, which produces biliverdin that is subsequently reduced to bilirubin . The naturally occurring isomer is the Z,Z-isomer, though some literature incorrectly depicts other geometric configurations .

The UCB IXα 4Z,15Z molecule possesses a unique stereochemical structure with strong hydrogen bonds that render it hydrophobic . This specific molecular arrangement gives bilirubin its characteristic properties:

PropertyValue
Molecular FormulaC33H34N4O6-2
Molecular Weight582.6 g/mol
AppearanceRed-orange compound
SolubilityLipid-soluble (unconjugated); Water-soluble (conjugated)
Major Species at pH 7.3Dicarboxylic acid dianion

The structure includes all hydrophilic groups involved in strong hydrogen bonds, creating a closed molecule with a ridge-tile conformation that shields the central –CH2– from the diazo-reagent commonly used in laboratory detection methods .

Metabolism and Formation

Bilirubin Synthesis

Bilirubin is primarily derived from the breakdown of hemoglobin from senescent red blood cells, accounting for approximately 80% of daily bilirubin production, which ranges from 250 to 400 mg . The formation occurs through a series of enzymatic reactions:

  • Heme oxygenase (HO-1 and HO-2) enzymes catalyze the cleavage of the heme ring, resulting in the formation of ferrous iron, carbon monoxide, and biliverdin

  • Biliverdin reductase (BVR) then converts biliverdin to bilirubin

This process predominantly takes place in the spleen and bone marrow, where senescent red blood cells are broken down .

Transport and Conjugation

Unconjugated bilirubin (UCB), being lipid-soluble, circulates in plasma bound to albumin and is transported to the liver . In hepatocytes, bilirubin undergoes conjugation via the enzyme uridine diphosphate-glucuronosyltransferase (UDP-GT), transforming the lipophilic molecule into water-soluble conjugated bilirubin (CB) that can be excreted through bile .

Excretion

The conjugated form of bilirubin is excreted into bile and eventually reaches the intestine. In the intestinal lumen, bacterial enzymes convert bilirubin to stercobilin, which gives feces its characteristic brown color . Some bilirubin may be reabsorbed through the enterohepatic circulation, while a portion is excreted through urine as urobilinogen, contributing to urine's straw-yellow color .

Physiological Functions

Antioxidant Properties

Bilirubin possesses potent antioxidant activity, serving as an efficient scavenger of singlet oxygen molecules and breaking free radical chain reactions . This antioxidant capacity is particularly significant under physiological oxygen concentrations (2%) rather than atmospheric oxygen levels (20%), which explains why its importance was underestimated in earlier research conducted under standard laboratory conditions .

Hormonal Activity

Recent research has established bilirubin as a metabolic hormone that binds directly to peroxisome proliferator-activated receptor alpha (PPARα) . This binding has been confirmed through multiple experimental approaches:

  • Fluorescent competitive ligand-binding assays

  • Bilirubin-bound sepharose bead pulldown experiments with PPARα

  • Chromatin immunoprecipitation (ChIP) assays

  • Coregulator recruitment studies

  • In silico docking analyses

Through this interaction, bilirubin regulates gene expression, particularly affecting pathways involved in metabolism and inflammation. RNA-sequencing in lentiviral shRNA knockdown of PPARα in human HepG2 hepatocytes revealed that approximately 95% of bilirubin-controlled gene activity is PPARα-dependent .

Protective Effects

Mildly elevated plasma bilirubin levels demonstrate significant protective effects in various human pathologies, while even minor decreases in serum bilirubin concentration correlate with increased risk of cardiovascular and metabolic diseases . In cardiac tissue, bilirubin increases nitric oxide bioavailability and lowers reactive oxygen production, while in hepatic tissue, bilirubin and biliverdin reductase A (BVRA) work together to reduce hepatic steatosis .

Clinical Measurement and Reference Ranges

Laboratory Assessment

In clinical settings, bilirubin is typically measured as both direct bilirubin (DBil) and total bilirubin (TBil) . Direct bilirubin correlates with conjugated bilirubin but tends to overestimate the actual conjugated bilirubin as it includes both conjugated bilirubin and bilirubin covalently bound to albumin (delta-bilirubin). Indirect bilirubin correlates with unconjugated bilirubin but may underestimate it due to reaction with diazosulfanilic acid .

Reference Ranges

Standard reference ranges for bilirubin in different populations are as follows:

PopulationTotal BilirubinIndirect BilirubinDirect Bilirubin
Adults/Elderly/Children0.3-1.0 mg/dL (5.1-17 μmol/L)0.2-0.8 mg/dL (3.4-12.0 μmol/L)0.1-0.3 mg/dL (1.7-5.1 μmol/L)
Newborns1.0-12.0 mg/dL (17.1-205 μmol/L)--

Critical values that may require immediate medical intervention are:

  • Adults: >12 mg/dL

  • Newborns: >15 mg/dL

Bilirubin in Disease States

Hyperbilirubinemia Classification

Elevated bilirubin levels (>2.5-3 mg/dL) cause jaundice and can be classified according to the anatomical site of pathology:

  • Prehepatic (increased bilirubin production)

    • Hemolytic anemias

    • Ineffective erythropoiesis

    • Hematoma resorption

  • Hepatic (liver dysfunction)

    • Viral hepatitis

    • Drug-induced liver injury

    • Alcoholic liver disease

    • Non-alcoholic fatty liver disease

  • Posthepatic (duct obstruction)

    • Gallstones

    • Pancreatic cancer

    • Biliary strictures

Alternatively, hyperbilirubinemia can be categorized as unconjugated (predominantly indirect bilirubin elevation) or conjugated (predominantly direct bilirubin elevation) .

Jaundice Subtypes

Different types of jaundice show varying bilirubin profiles as evidenced by comparative studies:

Parameter (Mean±S.D)ControlPre-Hepatic JaundiceHepatic JaundicePost-Hepatic Jaundice
Total Bilirubin (mg/dl)1.51±0.223.07±0.422.96±0.342.95±0.09
Direct Bilirubin (mg/dl)0.74±0.161.67±0.361.71±0.211.86±0.05
Indirect Bilirubin (mg/dl)0.77±0.151.40±0.101.27±0.121.08±0.09

These profiles are accompanied by different patterns of liver enzyme elevations, helping to differentiate between the various causes of jaundice .

Bilirubin in Liver Diseases

In acute liver diseases such as acute liver failure, drug-induced liver injury, and viral hepatitis, bilirubin serves as a biomarker reflecting the extent of hepatocyte loss and liver damage . In chronic liver diseases, including alcohol-related liver disease, chronic hepatitis C virus infection, and metabolic dysfunction-associated fatty liver disease, bilirubin levels provide insight into liver function, disease severity, and prognosis .

The versatility of bilirubin as a biomarker offers valuable information on the pathophysiology of liver diseases and aids in guiding clinical decision-making regarding treatment and management of complications .

Cardiovascular Implications

Research has shown that elevated total bilirubin levels independently predict in-hospital Major Adverse Cardiac Events (MACE) in patients with ST-segment Elevation Myocardial Infarction (STEMI) undergoing primary Percutaneous Coronary Intervention (PCI) .

In a study involving 418 STEMI patients, multivariate logistic regression analysis demonstrated that compared to the first (lowest) total bilirubin group, the odds ratios for risk of MACE were 1.58 (95% CI 0.77‒3.26) and 2.28 (95% CI 1.13‒4.59) in the second and third (highest) total bilirubin groups, respectively .

The ROC curve analysis from this study showed that the areas under the curve for total bilirubin, direct bilirubin, and indirect bilirubin in predicting in-hospital MACE were 0.642 (95% CI 0.578‒0.705), 0.676 (95% CI 0.614‒0.738), and 0.619 (95% CI 0.554‒0.683), respectively, indicating that direct bilirubin has the best predictive value among these markers .

Metabolic Disorders

A meta-analysis investigating the association between plasma bilirubin levels and the incidence of metabolic syndrome and diabetes mellitus found significant protective relationships . Studies with a total sample size of 79,508 individuals demonstrated that higher bilirubin levels were associated with lower risk of developing these conditions, reinforcing bilirubin's role as a potential biomarker for metabolic health .

Neurological Conditions

Research has identified associations between serum bilirubin concentrations and neurological disorders such as Parkinson's disease. Meta-analyses have shown differences in serum total bilirubin and direct bilirubin between Parkinson's disease patients and matched healthy controls, suggesting potential pathophysiological connections that warrant further investigation .

Genetic Factors Influencing Bilirubin Levels

Genome-wide association meta-analyses have identified genetic loci significantly associated with total serum bilirubin levels . Two loci reached genome-wide significance:

  • UGT1A1 (chromosome 2q37.1)

  • SLCO1B1 (chromosome 12p12.2)

These genetic associations were consistent across different populations, with the same alleles being associated with bilirubin levels in the same direction . The UGT1A1 locus, where rs6742078 had the most significant P-value (P < 5.0 × 10^-324 in meta-analysis), is particularly important as it encodes the enzyme responsible for bilirubin conjugation in the liver .

Therapeutic Applications and Management

Neonatal Hyperbilirubinemia

The management of neonatal hyperbilirubinemia has evolved with updated guidelines. The 2022 American Academy of Pediatrics (AAP) Hyperbilirubinemia Guidelines introduced several important changes:

  • Raised thresholds for phototherapy and exchange transfusion

  • Inclusion of gestational age and risk factors for neurotoxicity in the thresholds

  • Guidelines for when to check for rebound after stopping phototherapy

  • Introduction of "escalation of care" for serum bilirubin approaching exchange transfusion levels

Phototherapy works through light-induced isomerization of bilirubin molecules. Upon exposure to light, some of the double-bonds in bilirubin isomerize, converting the Z,Z-isomer to E,Z-isomers, which are more soluble due to reduced intramolecular hydrogen bonding. This increased solubility facilitates excretion of unconjugated bilirubin in bile .

Novel Therapeutic Approaches

Recent research has focused on developing bilirubin nanoparticles to treat metabolic disorders and microbiome-associated conditions . Animal studies have demonstrated that bilirubin nanoparticles can significantly reduce obesity and diabetes, primarily through binding to PPARα, which induces recruitment of coactivators for gene activation and enhances mitochondrial activity .

Treatment with bilirubin nanoparticles has been shown to increase expression of mitochondrial biomarkers and mitochondrial activity in white adipose tissue, reducing fat cell size . This approach represents a promising avenue for treating metabolic disorders based on bilirubin's hormonal properties.

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